Ethyl 3-acetamido-2-oxobutanoate

Description

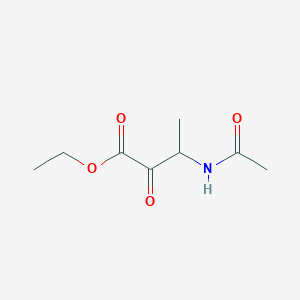

Ethyl 3-acetamido-2-oxobutanoate (IUPAC name: this compound) is an organic compound featuring an ethyl ester backbone with an acetamido group at position 3 and a ketone (oxo) group at position 2. This compound is a positional isomer of ethyl 2-acetamido-3-oxobutanoate (CAS 5431-93-6), which has the acetamido and oxo groups reversed . Key characteristics of such compounds include:

- Molecular formula: C₈H₁₃NO₄ (shared with its isomer) .

- Functional groups: The acetamido group (-NHCOCH₃) and oxo group (-CO-) influence reactivity, solubility, and biological activity.

Properties

CAS No. |

454426-80-3 |

|---|---|

Molecular Formula |

C8H13NO4 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

ethyl 3-acetamido-2-oxobutanoate |

InChI |

InChI=1S/C8H13NO4/c1-4-13-8(12)7(11)5(2)9-6(3)10/h5H,4H2,1-3H3,(H,9,10) |

InChI Key |

OHUHHIUQRHRGQK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=O)C(C)NC(=O)C |

Canonical SMILES |

CCOC(=O)C(=O)C(C)NC(=O)C |

sequence |

A |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-acetamido-2-oxobutanoate can be synthesized through the alkylation of ethyl acetoacetate. The process involves the following steps:

Formation of Enolate Ion: Ethyl acetoacetate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.

Alkylation: The enolate ion is then reacted with an alkyl halide, such as ethyl bromoacetate, under controlled conditions to form the desired product

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous monitoring of reaction parameters are common practices to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetamido-2-oxobutanoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the acetamido group.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxo derivatives or reduction to yield alcohols.

Common Reagents and Conditions

Bases: Sodium ethoxide, potassium hydroxide

Acids: Hydrochloric acid, sulfuric acid

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

Hydrolysis: this compound can be hydrolyzed to form 3-acetamido-2-oxobutanoic acid.

Oxidation: Oxidation can yield 3-acetamido-2-oxobutanoic acid derivatives.

Reduction: Reduction can produce 3-acetamido-2-hydroxybutanoate.

Scientific Research Applications

Ethyl 3-acetamido-2-oxobutanoate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and as a building block in polymer synthesis .

Mechanism of Action

The mechanism of action of ethyl 3-acetamido-2-oxobutanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where the acetamido group facilitates the attack on electrophilic centers. The presence of the oxo group enhances its reactivity towards various chemical transformations .

Comparison with Similar Compounds

Positional Isomer: Ethyl 2-Acetamido-3-Oxobutanoate

- Structure : Acetamido at position 2, oxo at position 3 .

- Properties: Melting point: Not explicitly reported, but analogs with similar substituents (e.g., hydrazono derivatives) show melting points of 156–175°C . Applications: Used as intermediates in organic synthesis, particularly for heterocyclic compounds .

Derivatives with Hydrazono and Sulfamoyl Groups (Purve, 2014)

Compounds 2a–2d from share the ethyl oxobutanoate backbone but incorporate sulfamoylphenyl hydrazono substituents:

Methyl Ester Analog: Methyl 2-Benzoylamino-3-Oxobutanoate

- Structure: Methyl ester with benzoylamino substituent at position 2 .

- Synthesis: Condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate under reflux with p-toluenesulfonic acid (PTSA) .

- Applications: Intermediate for synthesizing enamino esters, which are precursors to heterocycles like pyrazoles .

Acetoacetanilide (CAS 102-01-2)

Ethyl 2-Methyl-3-Oxobutanoate

- Structure : Methyl group at position 2, oxo at position 3 .

- Key differences : Simpler structure lacking the acetamido group, leading to lower polarity and different reactivity.

- Synthesis: Not detailed in evidence but likely involves alkylation of acetoacetate esters .

Structural and Functional Insights

Impact of Substituent Position

- Positional isomerism: The acetamido group’s position (2 vs. 3) affects hydrogen bonding and tautomerism. For example, ethyl 2-acetamido-3-oxobutanoate may exhibit stronger intramolecular hydrogen bonding between the acetamido NH and the adjacent ketone, influencing solubility and crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.